molecular formula C7H4BrNO B1288781 4-Bromobenzo[D]oxazole CAS No. 217326-65-3

4-Bromobenzo[D]oxazole

Cat. No.: B1288781
CAS No.: 217326-65-3
M. Wt: 198.02 g/mol
InChI Key: WFIQVHAZXAORPG-UHFFFAOYSA-N
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Description

4-Bromobenzo[D]oxazole (CAS 217326-65-3) is a brominated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol. This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, and the bromine atom at the 4-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures. The benzoxazole moiety is present in various compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties. Researchers utilize this compound in the synthesis of these target molecules to explore new therapeutic agents. Its value lies in its role as a key intermediate in the development of potential clinical candidates. Synthetic methodologies for constructing the benzoxazole core are continually advanced, with recent approaches involving electrophilic activation of amides with reagents like triflic anhydride (Tf2O) for cyclization with 2-aminophenols. This chemical is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handle with appropriate precautions; consult the material safety data sheet (MSDS) for detailed hazard and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQVHAZXAORPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617132
Record name 4-Bromo-1,3-benzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217326-65-3
Record name 4-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3-benzoxazole
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Advanced Synthetic Methodologies for 4 Bromobenzo D Oxazole

Strategic Approaches to Benzo[d]oxazole Ring Construction

The formation of the benzo[d]oxazole scaffold is the foundational step in the synthesis of its 4-bromo derivative. Key strategies involve the intramolecular cyclization of ortho-substituted aminophenols or multi-step condensation and oxidation sequences.

Cyclization of 2-Aminophenol (B121084) Derivatives

The most prevalent and versatile method for constructing the benzoxazole (B165842) ring is the cyclization of 2-aminophenol derivatives with various carbonyl-containing compounds. This approach builds the oxazole (B20620) ring onto a pre-existing, and often pre-functionalized, benzene (B151609) ring. mdpi.com

Common reactants paired with 2-aminophenols include:

Aldehydes and Ketones: Condensation with aldehydes or ketones followed by cyclization is a classic route. researchgate.net

Carboxylic Acids and Derivatives: Acyl chlorides, esters, or carboxylic acids can be used to acylate the amino group of 2-aminophenol, followed by an intramolecular ring closure. mdpi.com

β-Diketones: These reactants allow for the synthesis of 2-substituted benzoxazoles, with research showing that various substituents on the 2-aminophenol ring, including bromo groups, are well-tolerated under optimized reaction conditions. acs.orgorganic-chemistry.org

Tertiary Amides: A method involving the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) facilitates a cascade reaction of nucleophilic addition by 2-aminophenol, intramolecular cyclization, and elimination to form the benzoxazole core. mdpi.comnih.gov

These cyclization strategies are highly valued for their versatility and the ability to accommodate a wide range of functional groups on the starting 2-aminophenol, which is crucial for the synthesis of specifically substituted derivatives like 4-Bromobenzo[d]oxazole. mdpi.com

Condensation and Oxidative Aromatization Sequences

Alternative strategies build the benzoxazole ring through a sequence of condensation reactions followed by an oxidative step to achieve the final aromatic system. One notable approach begins with catechols rather than 2-aminophenols. This process involves a multi-component reaction, for instance, between a catechol, an aldehyde, and an ammonium (B1175870) salt (as a nitrogen source). The sequence proceeds through oxidation of the catechol to a quinone, followed by condensation, cyclization, and a final aromatization step to yield the benzoxazole product. researchgate.net

Another method involves the oxidative cyclization of 2-aminophenols with alkenes in the presence of an oxidant like elemental sulfur. organic-chemistry.org Similarly, acceptorless dehydrogenative coupling (ADC) reactions, often catalyzed by transition metals like ruthenium, can couple 2-aminophenol with primary alcohols to form the benzoxazole ring, releasing hydrogen gas as the only byproduct. ijpbs.com These methods represent efficient, atom-economical pathways to the core structure. organic-chemistry.orgijpbs.com

Regioselective Functionalization for 4-Bromo Substitution

Achieving the specific 4-bromo substitution pattern on the benzo[d]oxazole ring requires precise control over the reaction's regioselectivity. This can be accomplished either by direct bromination of the pre-formed heterocycle or, more commonly, by constructing the ring from a precursor that already contains bromine at the desired position.

Direct Bromination Protocols and Selectivity Control

The direct bromination of the benzo[d]oxazole benzene ring is challenging due to competing reaction sites. Electrophilic aromatic substitution on the benzoxazole system can potentially occur at positions 4, 5, 6, or 7. Achieving high selectivity for the C-4 position often requires specialized reagents or directing group strategies.

While direct C-H bond activation and functionalization are modern approaches to achieving regioselectivity, their application for the specific C-4 bromination of benzoxazole is not widely documented. amanote.comacs.orgnih.govacs.org Research into other heterocyclic systems has shown that reagents like N-Acetoxy-N-bromo-4-nitrobenzamide can offer high regioselectivity in the bromination of complex heteroaromatics under mild conditions. tcichemicals.com However, the most reliable method to ensure the bromine atom is placed at the 4-position is typically through the use of a pre-brominated starting material.

Synthesis via Pre-functionalized Precursors

The most straightforward and widely employed strategy for the unambiguous synthesis of this compound is to start with a precursor that already contains a bromine atom at the correct position. The synthesis typically begins with a substituted 2-aminophenol, such as 2-amino-3-bromophenol (B111245) .

This pre-functionalized precursor can then undergo any of the standard benzoxazole ring-forming reactions. For example, condensation and cyclization with a suitable carbonyl compound will form the oxazole ring, with the bromine atom remaining fixed at the desired location, resulting in the this compound product. Numerous studies on benzoxazole synthesis confirm that halogen substituents (chloro, bromo) on the starting 2-aminophenol are well-tolerated in cyclization reactions, making this a robust and predictable approach. mdpi.comacs.orgorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved efficiency. The synthesis of the benzoxazole core, and by extension this compound, benefits significantly from a wide array of catalytic systems. These catalysts are typically employed during the ring-formation step.

Various catalysts have been successfully utilized, including:

Metal Catalysts: A broad range of metal-based catalysts are effective. These include copper salts (e.g., CuI, Cu₂O), palladium complexes, ruthenium catalysts for dehydrogenative coupling, and samarium triflate. organic-chemistry.orgijpbs.com

Nanocatalysts: Nanoparticles offer high surface area and reactivity. Systems like zinc oxide (ZnO), ceria (CeO₂), and magnetic iron oxide nanoparticles (Fe₃O₄) have been used to promote benzoxazole formation efficiently. ijpbs.comnih.gov

Ionic Liquids and Acid Catalysts: Brønsted acidic ionic liquids and solid acid catalysts like p-toluenesulfonic acid (p-TsOH) or composite oxides (e.g., TiO₂–ZrO₂) can effectively catalyze the condensation and cyclization steps. ijpbs.comnih.gov

Organocatalysts: Simple organic molecules, such as pyrrolidine (B122466), have been shown to catalyze the annulation reactions that form the benzoxazole ring under mild conditions. acs.org

The table below summarizes a selection of catalytic systems used for the synthesis of the benzoxazole scaffold, which are applicable to the synthesis of this compound from pre-functionalized precursors.

Table 1: Selected Catalytic Systems in Benzoxazole Synthesis

Catalyst System Reactants Reaction Type Reference(s)
Brønsted Acid and Copper Iodide (CuI) 2-Aminophenols and β-Diketones Cyclization acs.orgorganic-chemistry.orgijpbs.com
Ruthenium (Ru) Complexes 2-Aminophenol and Primary Alcohols Acceptorless Dehydrogenative Coupling ijpbs.com
Palladium (Pd) Complexes 2-Aminophenol and Vinyl/Aryl Bromides Aminocarbonylation and Cyclization organic-chemistry.orgijpbs.com
Nickel (Ni)(II) Complexes 2-Aminophenol and Aldehydes Intramolecular Cyclization nih.gov
Zinc Oxide (ZnO) Nanoparticles 2-Aminophenol and Aldehydes Condensation/Cyclization ijpbs.comnih.gov
Titanium Dioxide – Zirconia (TiO₂–ZrO₂) 2-Aminophenol and Aldehydes Condensation/Cyclization ijpbs.comnih.gov
p-Toluenesulfonic acid (p-TsOH) 2-Aminophenol and Carboxylic Acids Cyclization ijpbs.com

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysis offers a powerful tool for the synthesis of benzoxazole derivatives through reactions that form C-N and C-O bonds sequentially in one pot. organic-chemistry.org These methods often proceed via C-H bond activation, providing an atom-economical route to the desired heterocycle. organic-chemistry.orgrsc.org For the synthesis of this compound, a common strategy involves the intramolecular cyclization of a suitable precursor, such as an N-(2-hydroxy-3-bromophenyl)amide.

The reaction mechanism typically involves the coordination of the palladium catalyst to the amide, followed by C-H activation at the ortho position of the phenol (B47542) ring. organic-chemistry.org Subsequent reductive elimination forms the oxazole ring. organic-chemistry.org Catalytic systems often employ a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with an oxidant and sometimes a co-catalyst like a copper salt. organic-chemistry.orgnih.gov The choice of ligands, bases, and solvents is critical for achieving high yields. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Benzoxazole Synthesis

Catalyst System Oxidant/Promoter Starting Materials Typical Yield Reference
Pd(OAc)₂ K₂S₂O₈ / CuBr₂ Amides and Ketones up to 86% organic-chemistry.org
Pd(OAc)₂ Potassium Pivalate Dibromo-heterocycles and Thiophenes - nih.gov
Dendrimer-supported Pd - o-aminophenol and aldehydes - researchgate.net

These methodologies are highly versatile, allowing for the construction of a wide range of substituted benzoxazoles by varying the starting materials.

Copper-Mediated Synthesis Techniques

Copper-catalyzed reactions represent an economical and efficient alternative for benzoxazole synthesis. nih.gov These methods are advantageous due to the low cost and toxicity of copper catalysts compared to noble metals like palladium. nih.govbohrium.com A prominent route involves the tandem cyclization of 2-halophenols with amidines, using an inexpensive copper salt such as Copper(I) chloride (CuCl) as the catalyst, often without the need for a ligand. rsc.org This approach avoids the use of strong oxidants or acids. rsc.org

Another widely used copper-catalyzed method is the direct C-H arylation of a pre-formed benzoxazole ring. nih.gov However, for the synthesis of the core this compound structure, the condensation of a 2-amino-3-bromophenol with an aldehyde or its equivalent is more direct. Copper catalysts like Copper(I) iodide (CuI) with a simple ligand such as triphenylphosphine (B44618) (PPh₃) can effectively promote this transformation. nih.gov The reactions generally exhibit broad substrate scope and can be scaled up for gram-scale synthesis. rsc.org

Table 2: Examples of Copper-Catalyzed Benzoxazole Synthesis

Catalyst System Base Starting Materials Key Features Reference
CuCl - 2-halophenols and amidines Ligand-free, oxidant-free rsc.org
CuI / PPh₃ K₂CO₃ Benzoxazoles and Aryl Bromides Direct C-H arylation nih.gov
Cu(BF₄)₂·H₂O K₂CO₃ 2-aminophenol and aldehydes Mild conditions, high purity bohrium.com

Rhodium-Catalyzed Carbene Transformations

Rhodium-catalyzed reactions provide a distinct pathway to benzoxazoles, often involving the generation of reactive rhodium carbene intermediates. These carbenes can be formed from precursors like N-sulfonyl-1,2,3-triazoles, which undergo denitrogenation in the presence of a rhodium(II) catalyst. researchgate.net The resulting α-imino rhodium carbene is a versatile intermediate for various transformations. researchgate.net

For benzoxazole synthesis, the reaction between an α-diazo-β-keto compound and a carboxamide can be catalyzed by dirhodium catalysts. nih.gov The process involves an initial N-H insertion of the carbene into the amide, followed by a cyclodehydration step to form the oxazole ring. nih.gov The regioselectivity of this reaction can be controlled by the choice of rhodium catalyst; for instance, dirhodium tetraacetate and dirhodium tetrakis(heptafluorobutyramide) can lead to different regioisomers. nih.gov While less common for simple structures like this compound, this methodology offers a sophisticated route for constructing highly functionalized derivatives. The compatibility of rhodium carbenes with bromo-substituted aromatics has been demonstrated in the synthesis of other heterocyclic systems. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For this compound synthesis, this involves using alternative energy sources like microwaves and employing recyclable and environmentally benign reaction media such as ionic liquids.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.neteurekaselect.com Compared to conventional heating, microwave-assisted synthesis offers advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced selectivity. mdpi.comarkat-usa.org This technique involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.com

The synthesis of benzoxazoles, including bromo-substituted variants, is well-suited for microwave assistance. scienceandtechnology.com.vn A common approach is the condensation of a 2-aminophenol derivative (e.g., 2-amino-3-bromophenol) with an aromatic aldehyde. scienceandtechnology.com.vn This reaction can be performed under solvent-free conditions, further enhancing its green credentials. scienceandtechnology.com.vn Various catalysts, including iodine or deep eutectic solvents, have been effectively used in these microwave-promoted reactions. mdpi.comscienceandtechnology.com.vn

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

Method Reaction Time Yield Conditions Reference
Conventional Hours Moderate Reflux in solvent arkat-usa.org
Microwave Minutes Good to Excellent Solvent-free or minimal solvent arkat-usa.orgscienceandtechnology.com.vn

Application of Ionic Liquids in Cyclization Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. nih.govresearchgate.net Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic solvents. nih.gov

Optimization Strategies for Enhanced Reaction Efficiency and Yield

Key parameters for optimization include the choice of catalyst, solvent, base, and reaction temperature and time. For metal-catalyzed reactions (e.g., using palladium or copper), screening different metal precursors and ligands is essential to identify the most active catalytic system. nih.govnih.gov Catalyst loading is another critical factor; reducing the amount of catalyst needed lowers costs and minimizes metal contamination in the final product.

In microwave-assisted synthesis, optimization involves fine-tuning the irradiation power, temperature, and reaction time to achieve the highest conversion and selectivity. mdpi.com For reactions employing ionic liquids, the structure of the IL itself can be modified to enhance its catalytic activity and recyclability. nih.govtandfonline.com

Furthermore, the choice of starting materials and reagents plays a significant role. For example, in the condensation reaction to form the benzoxazole ring, different aldehyde or carboxylic acid derivatives can be tested. A thorough Design of Experiments (DoE) approach can be employed to systematically study the interplay between these variables and identify the optimal conditions for producing this compound with high efficiency and yield.

Table 4: Parameters for Optimization in Benzoxazole Synthesis

Parameter Variables to Consider Goal
Catalyst Type (Pd, Cu, Rh, I₂), Ligand, Loading Maximize activity and turnover number
Solvent Polarity, Type (Organic, IL, DES), Solvent-free Enhance reaction rate, simplify workup
Base Type (Organic/Inorganic), Strength, Stoichiometry Facilitate key reaction steps (e.g., deprotonation)
Temperature Conventional heating vs. Microwave irradiation Reduce reaction time, control selectivity
Time Duration of reaction Achieve complete conversion, minimize degradation
Reagents Stoichiometry, Purity of starting materials Maximize yield, reduce byproducts

Reaction Mechanisms and Chemical Transformations of 4 Bromobenzo D Oxazole

Electrophilic Aromatic Substitution Dynamics on the Benzo[d]oxazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of substituents already present on the ring. wikipedia.org

The regiochemical outcome of electrophilic aromatic substitution on 4-Bromobenzo[d]oxazole is determined by the combined directing effects of the fused oxazole (B20620) moiety and the bromine atom.

The Benzo[d]oxazole System: The fused oxazole ring acts as an activating group. Specifically, the oxygen atom donates electron density into the benzene (B151609) ring via resonance, stabilizing the cationic Wheland intermediate formed during the substitution process. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the oxygen atom (positions 7 and 5, respectively). wikipedia.org

In the case of this compound, these influences converge. The available positions for substitution on the benzene ring are C5, C6, and C7. The directing power of the activating oxazole ring strongly favors positions 5 and 7. The bromine at C4 directs to its ortho position (C5) and its para position (C7). Therefore, both the oxazole ring and the bromo substituent cooperatively direct incoming electrophiles to positions 5 and 7, while position 6 is disfavored. The ultimate selectivity between the C5 and C7 positions is often governed by a combination of the specific electrophile used and steric hindrance, with the C7 position generally being more accessible. nih.gov The regioselectivity is ultimately dictated by the relative stabilities of the possible σ-complex intermediates. nih.gov

Nucleophilic Substitution Reactions of this compound

The presence of the bromine atom on the benzo[d]oxazole ring system allows for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the halide. The efficiency of SNAr reactions is typically enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov

The bromine atom at the 4-position of the benzo[d]oxazole core can be displaced by a range of nucleophiles. Studies on analogous electron-deficient bromo-substituted heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netbeilstein-journals.orgthiadiazole), provide insight into the potential reactivity of this compound. nih.gov These studies demonstrate that the bromine atom is susceptible to substitution by various N-nucleophiles. researchgate.netnih.gov However, the same analogous systems show a marked resistance to substitution by O-nucleophiles. nih.gov

Amination: Amination via nucleophilic aromatic substitution is a viable pathway for functionalizing this compound. Based on reactions with similar substrates, various aliphatic and aromatic amines can serve as effective nucleophiles to displace the bromine atom. nih.gov For instance, reactions with secondary cyclic amines like morpholine, piperidine, and pyrrolidine (B122466) have been shown to proceed effectively in related systems, leading to the formation of the corresponding 4-amino-substituted products. nih.govresearchgate.net

Alkoxylation: In contrast to amination, direct alkoxylation through the SNAr mechanism is significantly more challenging. Research on the closely related 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netbeilstein-journals.orgthiadiazole) showed that the compound was resistant to various O-nucleophiles, including water, methanol, ethanol, and their corresponding sodium alcoholates. nih.gov Heating the reaction mixtures did not lead to substitution but rather to the decomposition of the starting material. nih.gov This suggests that this compound is likely to exhibit similar resistance to simple alkoxylation via nucleophilic substitution pathways.

Table 1: Reactivity of Bromo-Substituted Benzo-Heterocycles with Various Nucleophiles (Based on Analogy) nih.gov
Nucleophile ClassSpecific NucleophileObserved Reactivity
N-NucleophilesMorpholineSuccessful Substitution
PiperidineSuccessful Substitution
AnilineSuccessful Substitution (requires heat)
O-NucleophilesWaterNo Reaction
Methanol / EthanolNo Reaction
Phenol (B47542)No Reaction

Cross-Coupling Chemistry of this compound

This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond provides a reactive site for oxidative addition to a metal center, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to create biaryl, vinyl-aryl, or other conjugated systems under relatively mild conditions. libretexts.orgyoutube.com

This compound can serve as the aryl halide partner in this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position. The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This methodology has been successfully applied to functionalize various bromo-substituted oxazoles and other benzo-heterocycles, demonstrating its utility for creating complex molecular architectures. nih.govresearchgate.netmanchester.ac.uk A range of arylboronic acids and heteroarylboronic acids can be used, making it a highly versatile method for synthesizing derivatives of benzo[d]oxazole. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Aryl/Heteroaryl HalideCoupling PartnerCatalystBaseProduct TypeReference
4-Aryl-2-chlorooxazoleAryl/Heteroaryl Boronic AcidPd(PPh₃)₄Na₂CO₃Aryl/Heteroaryl-substituted Oxazole nih.gov
4-Bromobenzo[...]bis([...]thiadiazole)Aryl Pinacol Boronate EsterPd(PPh₃)₄K₂CO₃Aryl-substituted Benzo-heterocycle researchgate.net
Aryl BromideAryl Boronic AcidPd₂(dba)₃ / JohnPhosCs₂CO₃Biaryl Compound youtube.com
4-Bromobenzoyl ChloridePhenylboronic AcidPd₂(dba)₃K₂CO₃Aryl Ketone mdpi.com

Stille Coupling and Other Organometallic Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. For this compound, the bromine atom at the 4-position serves as an excellent handle for such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies detailing the Stille coupling of this compound are not extensively documented, the reactivity of similar aryl bromides in this reaction is well-established. A variety of organostannanes, including vinyl-, aryl-, and alkylstannanes, can be employed to introduce diverse substituents at the 4-position of the benzo[d]oxazole core. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in an inert solvent like toluene (B28343) or DMF, often with the addition of a ligand and sometimes a copper(I) co-catalyst to facilitate the transmetalation step.

Beyond the Stille coupling, other organometallic cross-coupling reactions are highly applicable to this compound. These include the Suzuki-Miyaura coupling (using boronic acids or esters), the Sonogashira coupling (using terminal alkynes), the Heck reaction (using alkenes), and the Buchwald-Hartwig amination (using amines). These reactions provide powerful synthetic routes to a wide array of 4-substituted benzo[d]oxazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Table 1: Representative Organometallic Cross-Coupling Reactions Applicable to this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Stille Coupling R-Sn(Alkyl)₃ Pd(PPh₃)₄ 4-R-Benzo[d]oxazole (R = vinyl, aryl, alkyl)
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR')₂ Pd(OAc)₂ / Ligand / Base 4-Aryl-Benzo[d]oxazole
Sonogashira Coupling R-C≡CH PdCl₂(PPh₃)₂ / CuI / Base 4-Alkynyl-Benzo[d]oxazole
Heck Reaction Alkene Pd(OAc)₂ / Ligand / Base 4-Alkenyl-Benzo[d]oxazole

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino-Benzo[d]oxazole |

Palladium-Catalyzed C-H Activation and Direct Arylation

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of this compound, C-H activation can occur at multiple positions on the benzoxazole (B165842) ring system. The bromine atom can act as a directing group or a site for subsequent coupling, offering multiple pathways for derivatization.

Direct arylation, a subset of C-H activation, involves the coupling of a C-H bond with an aryl halide. For this compound, this could theoretically proceed in two ways: either the C-H bonds of the benzo[d]oxazole core are activated and coupled with another aryl halide, or the C-Br bond of this compound is coupled with the activated C-H bond of another aromatic compound.

Research on the direct arylation of benzoxazole itself has shown that functionalization typically occurs at the C2-position, which is the most acidic proton on the ring. However, the presence and position of substituents can influence the regioselectivity of C-H activation. While specific data for this compound is scarce, it is plausible that palladium-catalyzed C-H activation could be directed to other positions on the benzene ring, potentially leading to the synthesis of di-substituted benzo[d]oxazole derivatives. The reaction conditions for such transformations generally involve a palladium catalyst, a ligand (often a phosphine (B1218219) or an N-heterocyclic carbene), a base, and an oxidant.

Oxidative and Reductive Transformations of the Benzo[d]oxazole System

The benzo[d]oxazole ring system is generally stable to a range of oxidative and reductive conditions. However, under specific circumstances, transformations can be induced.

Reductive Transformations: The reduction of the benzo[d]oxazole ring system can be achieved under more forcing conditions. Catalytic hydrogenation, for example, can lead to the saturation of the benzene ring, though this typically requires high pressures and temperatures. More commonly, reductive processes target the cleavage of the oxazole ring. For instance, treatment with strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) could potentially lead to ring-opened products. A milder and more selective method for the reduction of carbonyl groups that might be introduced as substituents (e.g., via Friedel-Crafts acylation) is the use of sodium borohydride. This reagent would selectively reduce a ketone or aldehyde functionality without affecting the aromatic benzo[d]oxazole core.

Ring-Opening and Rearrangement Pathways of Benzo[d]oxazole Derivatives

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when the nitrogen atom is quaternized or the oxazole ring is otherwise activated.

Ring-Opening Pathways: Acid-catalyzed hydrolysis can lead to the cleavage of the oxazole ring to form the corresponding 2-aminophenol (B121084) derivative. This process is essentially the reverse of the common synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or their derivatives. The reaction is typically facilitated by strong acids and elevated temperatures.

Furthermore, quaternization of the nitrogen atom with an alkyl halide to form a benzoxazolium salt significantly increases the susceptibility of the oxazole ring to nucleophilic attack. Treatment of these salts with nucleophiles, such as hydroxide (B78521) or amines, can lead to ring-opened products. For example, reaction with secondary amines can result in the formation of N-(2-hydroxyphenyl)amidines.

Rearrangement Pathways: Rearrangements of the benzoxazole skeleton are less common but can be induced under thermal or photochemical conditions, particularly with specific substitution patterns. For instance, thermal rearrangements of polybenzoxazoles, often derived from the thermal treatment of polyimides, are known to occur at high temperatures (350-450 °C), leading to materials with altered properties. While these are polymeric systems, they highlight the potential for thermal rearrangements within the benzoxazole scaffold. Specific molecular rearrangements of substituted benzoxazoles, though not widely reported for the 4-bromo derivative, could potentially be initiated by photochemical irradiation or through specific catalytic processes that promote bond cleavage and reformation.

Comprehensive Spectroscopic and Structural Characterization of 4 Bromobenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicity for each proton in 4-Bromobenzo[d]oxazole, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Detailed ¹³C NMR data, including the chemical shifts for all carbon atoms in the this compound structure, have not been reported.

Advanced Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

Information from advanced 2D NMR experiments such as COSY, HSQC, and HMBC, which would confirm the connectivity of protons and carbons within the this compound molecule, is not publicly available.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

The precise mass of the molecular ion of this compound, as determined by HRMS, has not been published.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Data from ESI-TOF mass spectrometry, which would provide information on the fragmentation pattern of this compound under specific ionization conditions, could not be found.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its fused benzoxazole (B165842) ring system and the carbon-bromine bond.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

C=N Stretching: The carbon-nitrogen double bond of the oxazole (B20620) ring is expected to show a characteristic absorption band around 1650-1550 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether-like C-O-C linkage within the oxazole ring would produce strong, characteristic stretching bands, typically in the 1250-1050 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, with the specific pattern providing clues about the substitution pattern.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

A data table summarizing these expected vibrational modes is presented below.

Expected Vibrational Mode Anticipated Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Oxazole Ring)1650 - 1550
C=C Stretch (Aromatic Ring)1600 - 1450
C-O-C Stretch (Oxazole Ring)1250 - 1050
Aromatic C-H Bending900 - 675
C-Br Stretch600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzoxazole moiety in this compound is a chromophore, an unsaturated system that absorbs light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The primary electronic transitions expected for this molecule are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. They are characteristic of aromatic and heteroaromatic systems and typically result in strong absorption bands in the UV region.

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to anti-bonding π* orbitals. They are typically of lower energy and intensity compared to π → π* transitions.

The presence of the bromine atom, an auxochrome, on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzoxazole.

Type of Electronic Transition Involved Orbitals Expected Absorption Region
π → πBonding π to Anti-bonding πHigh-energy UV region
n → πNon-bonding n to Anti-bonding πLower-energy UV region

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, one could definitively determine its solid-state structure.

This analysis would yield critical structural parameters, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell that forms the crystal.

Atomic Coordinates: The precise position of each atom (C, H, Br, N, O) within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the geometry of the benzoxazole ring and the position of the bromine substituent.

Without experimental data, a table of crystallographic parameters cannot be provided.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's stoichiometric purity. For this compound (C₇H₄BrNO), the theoretical elemental composition can be calculated with high precision.

The theoretical percentages are derived from the atomic weights of the constituent elements (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999) and the molecular weight of the compound (198.02 g/mol ).

Element Symbol Theoretical Percentage (%)
CarbonC42.46
HydrogenH2.04
BromineBr40.35
NitrogenN7.08
OxygenO8.08

An experimental analysis of a pure sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC): In HPLC, the compound is dissolved in a solvent and passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. Different components in the sample interact differently with the stationary phase and are carried along by the mobile phase at different rates, leading to separation. A detector measures the components as they exit the column, producing a chromatogram where the area of the peak for this compound would be proportional to its purity.

Gas Chromatography (GC): GC is suitable for volatile compounds. The sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the vaporized components through the column, which contains a liquid or polymer stationary phase. Separation occurs based on the differential partitioning of components between the two phases. Purity is assessed by the relative area of the peak corresponding to the compound.

Column Chromatography: This is a common preparative technique used for the purification of the compound after synthesis. The crude product is loaded onto a column of a solid adsorbent (e.g., silica gel), and a solvent (eluent) is passed through to separate the desired compound from impurities.

Commercial suppliers often report the purity of this compound to be 98% or higher, a value typically determined by one of these chromatographic methods. sigmaaldrich.comchemicalbook.com

Medicinal Chemistry and Biological Evaluation of 4 Bromobenzo D Oxazole Derivatives

Antimicrobial Activity of Benzo[D]oxazole Scaffolds

Benzo[d]oxazole derivatives have been investigated for their ability to combat microbial infections, demonstrating efficacy against both bacteria and fungi. nih.gov The substitution pattern on the benzoxazole (B165842) ring plays a critical role in determining the spectrum and potency of their antimicrobial effects. nih.goviajps.com

Investigations into Antibacterial Efficacy

The antibacterial potential of the oxazole (B20620) core has been well-documented, with various derivatives showing activity against a range of bacterial strains. nih.gov Research into benzo[d]oxazole scaffolds has revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For instance, a series of pyrazole-linked oxazole-5-one derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One compound, in particular, demonstrated the highest activity among the synthesized derivatives. nih.gov Similarly, other studies have reported on substituted oxa/thiazoles, with some derivatives showing antibacterial potential equivalent to standard drugs like ampicillin and ciprofloxacin. nih.gov The introduction of different substituents on the core structure can modulate this activity. For example, some thiazole derivatives have shown effectiveness in overcoming microbial resistance through structural modifications.

Derivative TypeBacterial Strain(s)Key FindingsReference
Pyrazole-linked oxazole-5-onesS. aureus, E. coli, P. aeruginosaOne derivative showed the highest activity among those tested. nih.gov
Substituted oxa/thiazolesE. coliSome derivatives exhibited antibacterial potential comparable to standard drugs. nih.gov
Thiazole derivatives-Structural modifications can enhance antibacterial properties and overcome resistance.
4-bromo-1H-indazole derivativesPenicillin-resistant S. aureus, S. pyogenesShowed significantly more potent activity than the reference compound 3-methoxybenzamide. nih.gov

Assessment of Antifungal Properties

In addition to their antibacterial action, benzo[d]oxazole derivatives have been assessed for their antifungal properties. Several studies have highlighted their potential in combating various fungal pathogens. iajps.com

For example, the synthesis of benzo[d]oxazole-4,7-diones has been explored for antifungal activity. nih.gov Research on spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives revealed that nearly all of the prepared compounds exhibited significant antifungal activity, with some showing a 90 mm zone of inhibition, far exceeding the 22 mm zone of the reference chemotherapeutics. iajps.com Furthermore, studies on 1,3,4-oxadiazole derivatives have shown promising results against fungal strains like Candida glabrata and Candida krusei. modares.ac.ir Specifically, certain derivatives demonstrated notable activity against these species. modares.ac.ir

Derivative TypeFungal Strain(s)Key FindingsReference
Benzo[d]oxazole-4,7-diones-Synthesized and evaluated for antifungal activity. nih.gov
Spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazolesAspergillus niger, Aspergillus oryzaeExhibited high antifungal activity, with inhibition zones up to 90 mm. iajps.com
1,3,4-Oxadiazole derivativesCandida glabrata, C. kruseiOne derivative showed the highest activity against the tested fungal samples. modares.ac.ir

Anticancer Potential of Benzo[D]oxazole Analogs

The benzo[d]oxazole core is a key pharmacophore in the development of novel anticancer agents. google.com Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, operating through mechanisms that include apoptosis induction and cell cycle modulation. nih.govnih.gov

Mechanistic Studies of Cytotoxicity and Apoptosis Induction

The cytotoxic activity of benzo[d]oxazole derivatives has been extensively studied. For example, a series of new benzoxazole derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines, MCF-7 (breast) and HepG2 (liver). nih.gov The compounds exhibited promising cytotoxic effects with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM. nih.gov

Specifically, 5-chlorobenzo[d]oxazole-based derivatives showed potent activity. One derivative bearing a terminal 2-methoxy phenyl moiety recorded IC50 values of 4.75 ± 0.21 µM and 4.61 ± 0.34 µM against MCF-7 and HepG2 cells, respectively. nih.gov Further studies using an Annexin-V/propidium iodide staining assay confirmed that these compounds induce apoptosis. For instance, one compound induced apoptosis in 16.52% of HepG2 cells, a significant increase compared to the 0.67% observed in control cells. nih.gov Similarly, pyrrole-tethered bisbenzoxazole derivatives have been shown to be potent apoptosis-inducing agents in MCF-7 breast cancer cells, with some compounds exhibiting cytotoxicity nearly eight times more potent than tamoxifen. nih.gov

DerivativeCell LineIC50 Value (µM)Apoptosis InductionReference
5-chlorobenzo[d]oxazole with 2-methoxy phenylMCF-74.75 ± 0.21- nih.gov
5-chlorobenzo[d]oxazole with 2-methoxy phenylHepG24.61 ± 0.3416.52% of cells nih.gov
5-chlorobenzo[d]oxazole with 2,5-dichloro phenylMCF-77.75 ± 0.24- nih.gov
5-chlorobenzo[d]oxazole with 2,5-dichloro phenylHepG211.42 ± 0.93- nih.gov
Pyrrole-tethered bisbenzoxazole (B8)MCF-71.89Induces early-stage apoptosis nih.gov
Pyrrole-tethered bisbenzoxazole (B14)MCF-70.95Induces early-stage apoptosis nih.gov
Pyrrole-tethered bisbenzoxazole (B18)MCF-71.30Induces early-stage apoptosis nih.gov

Inhibition of Cell Proliferation and Cell Cycle Modulation

Beyond inducing apoptosis, benzo[d]oxazole derivatives can also inhibit cancer cell proliferation by modulating the cell cycle. The oxazolidinones, a related class of compounds, have been shown to inhibit the proliferation of K562 human erythroleukemia cells in a time- and concentration-dependent manner. nih.gov This inhibition was found to be reversible. nih.gov

Enzyme Inhibition Studies of Benzo[D]oxazole Derivatives

The biological activities of benzo[d]oxazole derivatives are often rooted in their ability to inhibit specific enzymes. This inhibitory action is a key mechanism behind their therapeutic potential, including their anticancer and antimicrobial effects.

One of the significant targets for benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov A series of novel benzoxazole derivatives were designed as potential VEGFR-2 inhibitors. nih.gov Several of these compounds showed high growth inhibitory activities against cancer cell lines, and subsequent testing confirmed their inhibitory effect on the VEGFR-2 enzyme. nih.gov For example, compounds 14o, 14l, and 14b showed the highest activities, resulting in low VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml, respectively. nih.gov

Other enzymes are also targeted by benzo[d]oxazole analogs. For instance, a series of derivatives were synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Several of these compounds proved to be potent inhibitors of both enzymes. nih.gov Furthermore, research on related benzothiazole (B30560) derivatives has indicated potential applications in treating neurodegenerative diseases through the inhibition of enzymes like monoamine oxidase B (MAO-B).

Derivative TypeTarget EnzymeIC50 / ActivityReference
Benzoxazole derivative 14oVEGFR-2586.3 pg/ml protein concentration nih.gov
Benzoxazole derivative 14lVEGFR-2636.2 pg/ml protein concentration nih.gov
Benzoxazole derivative 14bVEGFR-2705.7 pg/ml protein concentration nih.gov
Benzo[d]oxazole derivative 6aAcetylcholinesterase (AChE)1.03 µM nih.gov
Benzo[d]oxazole derivative 6jAcetylcholinesterase (AChE)1.35 µM nih.gov
Benzo[d]oxazole derivative 6aButyrylcholinesterase (BChE)6.6 µM nih.gov
Benzo[d]oxazole derivative 6jButyrylcholinesterase (BChE)8.1 µM nih.gov
Benzothiazole derivativesMonoamine oxidase B (MAO-B)Potential inhibition

Kinase Inhibition Profiles

Derivatives of the benzoxazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. reactionbiology.com The promiscuity of small-molecule kinase inhibitors, which often target the highly conserved ATP binding site, presents both challenges and opportunities in drug development. reactionbiology.com

One area of focus has been the development of benzoxazole derivatives as inhibitors of tyrosine kinases. nih.gov In a study focused on anti-leukemic agents, a series of oxazole-based compounds were synthesized and evaluated for their inhibitory effects. While this study did not specifically use a 4-bromobenzo[d]oxazole core, it highlighted that substitutions on an associated phenyl ring, including bromine, resulted in varied interactions with the amino acids of the target tyrosine kinase, thereby inhibiting its activity. nih.gov For example, a derivative with a trifluoromethyl (-CF3) group demonstrated excellent inhibition against HL-60 and PLB-985 cancer cell lines, with IC50 values of 8.50 µM and 12.50 µM, respectively. nih.gov This suggests that halogenated derivatives of the broader oxazole class can exhibit significant kinase inhibition.

Further research into kinase inhibitor profiling has revealed that even single-dose screening can provide predictive structure-activity relationship (SAR) data to guide inhibitor optimization. reactionbiology.com This approach allows for the identification of lead compounds with activity against clinically important mutant kinases. reactionbiology.com The development of pyrazolo[3,4-d]pyrimidines as kinase inhibitors illustrates how a scaffold that mimics the adenine ring of ATP can be modified to target the hinge region of kinase active sites, achieving both potency and selectivity. nih.gov This principle can be applied to the this compound scaffold to explore its potential as a privileged structure for developing novel kinase inhibitors.

Compound ClassTarget KinaseKey Findings
Oxazole-based oxadiazole scaffoldsTyrosine KinaseSubstitutions on the phenyl ring, including halogens, influence interactions with the target enzyme and its inhibitory activity. nih.gov
4-AnilinoquinazolinesT674I PDGFRαSingle-dose screening provided predictive SAR data for inhibitor optimization. reactionbiology.com
Pyrazolo[3,4-d]pyrimidinesVarious Oncogenic KinasesThe scaffold mimics the adenine ring of ATP, allowing for targeted modifications to achieve potency and selectivity. nih.gov

Interaction with Other Biological Enzyme Targets

Beyond kinases, benzoxazole derivatives have been shown to interact with other critical bacterial enzymes. Certain derivatives can inhibit enzymes essential for bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. mdpi.com This indicates that the this compound core could serve as a template for developing novel antibacterial agents that target these vital enzymatic pathways.

Additionally, hybrid molecules incorporating the benzoxazole structure have been investigated as inhibitors for enzymes implicated in neurodegenerative diseases. For instance, benzimidazole-oxazole hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net This demonstrates the versatility of the oxazole scaffold in targeting a range of enzymes beyond the kinase family.

Receptor Modulation and Ligand-Target Interactions

The study of ligand-receptor interactions is fundamental to understanding the biological activity of compounds and is a cornerstone of drug discovery. nih.govnih.gov The benzoxazole scaffold has been utilized to develop antagonists for specific receptors. For example, a series of 4-azabenzoxazole analogues were synthesized and found to have good antagonist activity for the histamine H3 receptor. nih.gov

Molecular docking simulations are a key computational tool used to predict and analyze the binding of a ligand to its target receptor. danaher.commdpi.com These simulations can identify specific interactions, such as hydrogen bonding, between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov For instance, in the case of oxazole-based tyrosine kinase inhibitors, molecular docking revealed that a trifluoromethyl moiety on a derivative formed a hydrogen bond with the target enzyme. nih.gov Such computational studies are invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective derivatives of scaffolds like this compound.

The biological importance and druggable nature of receptors and their ligands make them prime clinical targets. nih.gov The development of molecules that can effectively modulate the activity of these targets is a major focus of therapeutic research. nih.gov

Structure-Activity Relationship (SAR) Investigations

The bromine atom at position 4 of the benzo[d]oxazole ring is a key feature that can significantly influence the compound's chemical reactivity and biological activity. The substitution of hydrogen with a bromine atom can alter the molecule's electronic properties and its ability to participate in various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com

In the context of benzoxazole derivatives, halogen substitutions have been shown to be important for biological activity. For example, in a series of oxazole-based oxadiazole scaffolds, substitutions on an associated phenyl ring, including bromine, were found to be involved in different types of interactions with the amino acids of the target tyrosine kinase enzyme. nih.gov While this study did not directly investigate the 4-bromo position on the benzoxazole core, it underscores the general importance of halogenation in modulating enzyme inhibitory activity. The this compound structure is considered an attractive starting point for synthesizing monosubstituted derivatives that could have applications as components for organic photovoltaics, highlighting the chemical versatility of this bromo-derivative. mdpi.com

Structure-activity relationship (SAR) studies on benzoxazole derivatives have provided valuable insights into how substituents at various positions affect their pharmacological profiles. For instance, in a study of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, it was found that compounds with a chlorine atom at position 5 of the benzoxazole ring generally exhibited higher antiproliferative activity. mdpi.com

Furthermore, the nature of the substituents on a phenyl ring attached to the benzoxazole core also plays a crucial role. Derivatives with a methoxy group at position 3 of the phenyl ring, along with an N,N-diethyl or morpholine substituent at position 4, showed higher antiproliferative activity compared to unsubstituted analogues. mdpi.com Specifically, a derivative with a morpholine substituent at position 4 of the phenyl ring displayed the most pronounced antiproliferative activity against the NCI-H460 cell line, with an IC50 of 0.4 µM. mdpi.com These findings highlight the importance of systematic modifications at various positions of the benzoxazole scaffold to optimize biological activity.

Position of SubstitutionSubstituentEffect on Activity
Position 5 (Benzoxazole Ring)ChlorineGenerally higher antiproliferative activity. mdpi.com
Position 3 (Phenyl Ring)Methoxy GroupGenerally higher antiproliferative activity. mdpi.com
Position 4 (Phenyl Ring)N,N-diethyl or MorpholineSuperior antiproliferative activity compared to pyrrolidine (B122466) or piperidine substituents. mdpi.com

Lead Identification and Optimization Strategies in Drug Discovery

Lead identification is a critical early phase in drug discovery that involves identifying chemical compounds, or "hits," that show a desired biological activity against a specific target. biobide.comrjppd.org These hits are then subjected to further testing to confirm their activity and are evaluated based on their chemical structures and mechanisms of action. biobide.com The most promising hits are advanced to the "lead" stage. biobide.com

Once a lead compound like a this compound derivative is identified, the lead optimization phase begins. danaher.combiobide.com This iterative process focuses on refining the chemical structure of the lead to enhance its drug-like properties. biobide.com The goal is to improve various characteristics such as potency, target selectivity, and pharmacokinetic properties, including metabolic stability, solubility, and cellular permeability. danaher.com

Computational Approaches to Virtual Screening and De Novo Design

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. Virtual screening and de novo design are two powerful in silico techniques that can be applied to the this compound scaffold to explore its therapeutic potential.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches. In the context of this compound, a ligand-based virtual screen could be initiated if a set of known active molecules with a similar scaffold is available. Pharmacophore models can be generated based on the essential chemical features required for biological activity. These models are then used as three-dimensional queries to search for novel this compound derivatives with similar features in large compound databases.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking simulations can then be employed to predict the binding mode and affinity of a library of this compound derivatives to the target's active site. This approach allows for the identification of compounds that are sterically and electrostatically complementary to the binding pocket. For instance, in the design of novel inhibitors, the bromine atom at the 4-position of the benzoxazole ring can be explored for its potential to form halogen bonds with specific amino acid residues in the target protein, thereby enhancing binding affinity and selectivity.

De novo design is a computational strategy that aims to design novel molecules from scratch or by modifying existing ones. Algorithms can be used to "grow" a molecule within the active site of a target protein, adding fragments piece by piece to optimize interactions. Starting with the this compound core, de novo design algorithms could suggest various substitutions at different positions of the benzoxazole ring to improve binding affinity and other drug-like properties. This approach has the potential to generate highly novel and patentable chemical matter.

While specific high-throughput virtual screening campaigns focused solely on this compound are not extensively reported in publicly available literature, the principles of these computational methods provide a clear roadmap for future research. The table below outlines a hypothetical workflow for a virtual screening campaign targeting a specific kinase with this compound derivatives.

StepDescriptionRationale
1. Target Selection & Preparation Identify a kinase implicated in a disease of interest. Prepare the 3D structure of the kinase for docking (e.g., from the Protein Data Bank).Kinases are a well-established class of drug targets.
2. Library Preparation Enumerate a virtual library of this compound derivatives with diverse substitutions.To explore a wide chemical space around the core scaffold.
3. Molecular Docking Dock the virtual library into the ATP-binding site of the kinase.To predict binding poses and estimate binding affinities.
4. Scoring and Ranking Use a scoring function to rank the docked compounds based on their predicted binding affinity.To prioritize compounds for experimental testing.
5. Post-processing and Filtering Apply filters for drug-like properties (e.g., Lipinski's rule of five) and potential toxicity.To select candidates with a higher probability of success in later stages.
6. Hit Selection Select a diverse set of top-ranking compounds for synthesis and biological evaluation.To validate the in silico predictions.

Fragment-Based Drug Design Methodologies

Fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy for the discovery of lead compounds. This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to the biological target. Once a fragment that binds is identified, it can be optimized and grown into a more potent lead molecule. The this compound scaffold itself can be considered a valuable fragment for screening campaigns or as a starting point for fragment elaboration.

The core principle of FBDD is that small molecules with low complexity can form highly efficient interactions with a target protein. The this compound moiety, with its defined shape and hydrogen bonding capabilities, represents an attractive starting point. The bromine atom can also participate in favorable halogen bonding interactions, which are increasingly recognized for their importance in molecular recognition.

An FBDD campaign utilizing the this compound scaffold would typically involve the following steps:

Fragment Library Screening: A library of fragments, which could include this compound and its simple derivatives, would be screened against the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). These methods can detect the weak binding interactions characteristic of fragments.

Hit Validation and Structural Analysis: Once a fragment hit like this compound is identified, its binding mode is determined, ideally through X-ray crystallography of the protein-fragment complex. This provides a detailed, atomic-level understanding of how the fragment interacts with the target.

Fragment Elaboration: With the structural information in hand, medicinal chemists can then design and synthesize new molecules by "growing" the fragment. This can be achieved by adding functional groups that extend into adjacent pockets of the binding site to form additional favorable interactions. For example, substituents could be added to the phenyl ring or the oxazole moiety of the this compound core.

Fragment Linking or Merging: If two different fragments are found to bind to adjacent sites on the protein, they can be linked together to create a single, more potent molecule.

The application of FBDD to the this compound scaffold holds significant promise for the discovery of novel therapeutics. The table below illustrates how different fragments could be hypothetically linked to the this compound core to enhance binding affinity based on structural insights.

Core FragmentLinked FragmentRationale for Linking
This compoundA small amine-containing fragmentTo form a salt bridge with a negatively charged residue in the binding pocket.
This compoundA hydrophobic fragment (e.g., a phenyl ring)To occupy a hydrophobic pocket adjacent to the core binding site.
This compoundA fragment with a hydrogen bond donor/acceptorTo form additional hydrogen bonds with the protein backbone or side chains.

While dedicated FBDD studies on this compound are not yet widely published, the principles of this methodology provide a robust framework for its future exploration as a valuable building block in drug discovery.

Applications of 4 Bromobenzo D Oxazole in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs)

While 4-Bromobenzo[d]oxazole itself is not used as a hole transport material (HTM), its derivatives are designed for this purpose. The benzoxazole (B165842) nucleus can be part of a larger molecular architecture that facilitates the transport of positive charge carriers (holes). Theoretical and experimental studies on related carbazole-based and other heterocyclic HTMs show that molecular design is critical for efficient hole transport. acs.org The general strategy involves using the bromo- group on the this compound molecule as a handle to attach electron-donating groups, such as triphenylamine or carbazole moieties, through reactions like the Suzuki or Buchwald-Hartwig coupling. This creates larger, conjugated molecules with appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer. The electronic properties of benzoxazole-containing molecules can be fine-tuned by creating donor–π–acceptor (D–π–A) structures, which are crucial for controlling charge mobility. mdpi.commdpi.com

Table 1: Calculated Electronic Properties of Benzoxazole-Based D–π–A Architectures

Data derived from theoretical DFT calculations on functionalized benzoxazole derivatives, illustrating how structural modifications influence frontier orbital energies relevant for charge transport. Source: Journal of Physics: Conference Series. researchgate.net

The incorporation of the benzoxazole moiety into OLED materials can significantly impact device performance. Benzobisoxazoles, which contain two oxazole (B20620) rings fused to a central benzene (B151609) ring, have been investigated as highly stable n-type (electron-transporting) materials for blue OLEDs. bu.edu By using a modular synthetic strategy, which could employ precursors like this compound, researchers can create materials with deep blue emission and high efficiency. bu.edu The rigidity and high thermal stability of the fused ring system contribute to the morphological stability of the thin films in the device, which is a critical factor for long operational lifetimes. For instance, benzobisoxazole-based polymers have been synthesized that achieve usable brightness levels exceeding 1000 cd/m² when used in OLEDs. bu.edu Further modifications, such as the creation of small molecule cruciform structures, have led to even deeper blue emissions with higher efficiencies by reducing molecular aggregation. bu.edunsf.gov

Engineering of Organic Semiconductors

This compound is a valuable precursor in the engineering of novel organic semiconductors. The field relies on the precise tuning of molecular structures to control electronic properties like the energy gap, charge carrier mobility, and solid-state packing. bu.edu The benzobisoxazole (BBO) core, for which this compound could be a synthetic starting point, is recognized as a unique class of organic semiconductor because its optical and electronic properties can be tuned along two different axes of conjugation. bu.edu

The bromine atom allows for the use of powerful synthetic tools like palladium-catalyzed cross-coupling reactions. This enables chemists to attach various π-conjugated groups to the benzoxazole core, systematically modifying the material's HOMO and LUMO energy levels. This control over the frontier molecular orbitals is fundamental to designing semiconductors for specific applications, whether as p-type (hole-transporting) or n-type (electron-transporting) materials in electronic devices. bu.edubu.edu

Role in Photovoltaic Material Systems

In the realm of organic photovoltaics, this compound serves as a foundational block for creating the complex molecular architectures required for efficient light harvesting and charge separation. The benzoxazole unit can be incorporated into donor-acceptor systems that are the cornerstone of modern organic solar cells. mdpi.com

In Dye-Sensitized Solar Cells (DSSCs), the sensitizing dye is the most critical component. These dyes typically possess a D-π-A structure, comprising an electron donor (D), a π-conjugated bridge (π), and an electron acceptor (A) which also anchors the dye to the semiconductor surface (e.g., TiO₂). This compound can be used to synthesize components of these dyes. For example, the benzoxazole unit can be part of the π-bridge or, depending on the substituents attached to it via the bromine handle, it could be part of the donor segment. The introduction of heterocyclic rings like oxadiazole (a related isomer) into DSSC dyes has been shown to yield good chemical and thermal stability. e-asct.org Computational studies on benzoxazole derivatives show that their absorption and emission spectra can be tuned, which is essential for designing dyes that can efficiently harvest photons from the solar spectrum. mdpi.commdpi.com

Table 2: Photophysical Properties of Benzoxazole Derivatives in Methanol

Data from theoretical calculations showing how different functional groups on a benzoxazole core can shift absorption and emission wavelengths, a key consideration for designing DSSC dyes. Source: MDPI Molecules. mdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. nih.gov this compound acts as a versatile starting material for building the high-performance semiconductors needed for OFETs.

The synthesis of high-mobility materials often involves creating large, planar, and highly conjugated molecular systems to facilitate intermolecular π–π stacking, which is crucial for efficient charge transport in the solid state. The reactivity of the bromine atom in this compound allows for its incorporation into such extended conjugated systems. For example, it can be coupled with thiophene, furan, or other aromatic units to produce the D-A type materials that are widely used in modern OFETs. nih.gov The benzoxazole core itself contributes to the electronic structure and stability of the final semiconductor material.

Electronic Properties and Molecular Design for Optoelectronic Performance

The electronic behavior of this compound is fundamentally governed by its molecular structure, specifically the fusion of a benzene and an oxazole ring, with a bromine atom substituted at the 4-position. This combination of an electron-deficient benzoxazole moiety and a halogen atom imparts distinct electronic properties that are instrumental in the design of materials for optoelectronics.

The benzoxazole core itself is known to be electron-withdrawing, which generally leads to lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO and LUMO levels are critical parameters in optoelectronic devices as they determine the efficiency of charge injection, transport, and recombination. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the material's intrinsic stability and the color of light it is likely to emit. A larger HOMO-LUMO gap generally corresponds to higher stability and blue-shifted emission, which is highly sought after for display and lighting applications.

The introduction of a bromine atom at the 4-position of the benzoxazole ring further modulates these electronic properties. Bromine is an electronegative atom that can exert a significant electron-withdrawing inductive effect, potentially further lowering the HOMO and LUMO energy levels. This can be advantageous for improving air stability and facilitating electron injection in electronic devices. Furthermore, the presence of the heavy bromine atom can promote intersystem crossing (ISC), a process that enhances the probability of generating triplet excitons. This is a particularly important consideration in the design of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The strategic placement of the bromine atom also influences the molecular geometry and intermolecular interactions in the solid state, which in turn affect the charge transport properties of the material. The ability to fine-tune the electronic properties through chemical modification makes this compound a versatile building block. By incorporating it into larger conjugated systems, researchers can design molecules with tailored HOMO/LUMO levels, band gaps, and charge carrier mobilities to meet the specific requirements of different optoelectronic devices.

Detailed Research Findings

While specific experimental data for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on related benzoxazole and brominated heterocyclic compounds. Computational studies using Density Functional Theory (DFT) are often employed to predict the electronic properties of such molecules.

For instance, DFT calculations on similar benzoxazole derivatives show that the HOMO is typically distributed over the entire benzoxazole ring system, while the LUMO is more localized on the electron-accepting part of the molecule. The introduction of electron-withdrawing groups, such as bromine, is predicted to stabilize both the HOMO and LUMO levels, leading to a wider HOMO-LUMO gap in some cases.

The effect of bromine substitution on the photophysical properties of other heterocyclic systems has been investigated. It has been observed that the position of the bromine atom can significantly impact the absorption and emission spectra. For example, bromine substitution on a coumarin ring has been shown to cause red-shifts in the absorption and emission spectra. rsc.org This is attributed to the "heavy atom effect," which can influence spin-orbit coupling and affect the rates of radiative and non-radiative decay processes.

In the context of molecular design for optoelectronics, this compound can be utilized as a precursor for synthesizing more complex molecules through cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the facile introduction of various aryl or heteroaryl groups at the 4-position, enabling the systematic tuning of the electronic and photophysical properties of the final material. This approach has been widely used to develop a vast library of materials for OLEDs and other organic electronic devices.

The following table summarizes the key electronic properties of interest for this compound and the expected influence of its structural features, based on general principles and data from related compounds.

PropertyInfluencing FactorExpected Effect on this compoundSignificance in Optoelectronics
HOMO Energy Level Benzoxazole core, Bromine substitutionLowered energy levelAffects hole injection and transport; enhances stability
LUMO Energy Level Benzoxazole core, Bromine substitutionLowered energy levelAffects electron injection and transport; enhances stability
HOMO-LUMO Gap Overall molecular structurePotentially widenedDetermines emission color and intrinsic stability
Absorption Spectrum Conjugated systemAbsorption in the UV-Vis regionGoverns light-harvesting in OPVs and photodetectors
Emission Spectrum Nature of excited statePotential for blue-shifted emissionDetermines the color of light in OLEDs
Quantum Yield Heavy atom effect of bromineMay be influenced by enhanced ISCEfficiency of light emission in OLEDs
Charge Carrier Mobility Molecular packing, intermolecular interactionsDependent on solid-state morphologyEfficiency of charge transport in OFETs and OLEDs

Theoretical and Computational Studies of 4 Bromobenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity indicators, which are crucial for predicting the chemical behavior of 4-Bromobenzo[d]oxazole.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate several key aspects of its electronic structure. irjweb.comkbhgroup.in

The optimized molecular geometry, including bond lengths and angles, can be precisely calculated. The presence of the bromine atom at the 4-position is expected to influence the geometry of the benzene (B151609) ring moiety through steric and electronic effects.

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are vital for predicting chemical reactivity. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For benzoxazole (B165842) derivatives, the HOMO is typically localized over the fused ring system, while the LUMO distribution can vary depending on the substituents. The electron-withdrawing nature of the bromine atom would likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzoxazole.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential, guiding potential intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties for a Benzoxazole Derivative (Note: Data is illustrative for a related benzoxazole derivative as specific data for this compound is not readily available in the cited literature.)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.0 eV
Dipole Moment2.5 D

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide a detailed understanding of the electronic structure. mdpi.com While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as accurate.

For this compound, ab initio calculations can be used to obtain highly accurate geometries and wavefunctions. These calculations can corroborate DFT findings regarding orbital energies and charge distributions. Studies on related benzothiazole (B30560) derivatives have shown that ab initio methods can systematically overestimate vibrational wavenumbers, a discrepancy that can be corrected using scaling factors. researchgate.net The electron affinity and ionization potential, which are fundamental measures of a molecule's ability to accept or donate an electron, can also be precisely calculated. The bromine substituent is expected to increase the electron affinity of the benzoxazole core. mdpi.comnih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static quantum chemical calculations. irbbarcelona.org

Benzoxazole derivatives are known to interact with various biological targets, and molecular docking and MD simulations are key tools for exploring these interactions. nih.govnih.govnih.gov In a typical workflow, this compound would first be docked into the active site of a target protein to predict its preferred binding orientation and affinity. wjarr.comjpbs.in Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the binding pose and to map the key interactions over time. frontiersin.orgnih.gov

These simulations can reveal the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. The bromine atom in this compound can potentially form halogen bonds, which are increasingly recognized as important in drug design. The stability of the complex can be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity. frontiersin.org

Table 2: Illustrative Protein-Ligand Interaction Data for a Benzoxazole-like Inhibitor (Note: This data is hypothetical and serves to illustrate the typical output of MD simulation analysis.)

MetricValue
Binding Free Energy (MM/GBSA)-45.5 kcal/mol
Average RMSD of Ligand1.5 Å
Key Interacting ResiduesTyr234, Phe289, Asn312
Predominant Interaction TypesHydrogen Bonding, Pi-Pi Stacking

While the benzoxazole ring system is rigid, conformational flexibility can arise from the rotation of substituents if any were present on the bromine or other positions. For this compound itself, the molecule is largely planar and rigid. However, computational conformational analysis can still be valuable to understand minor deviations from planarity and the energetic barriers associated with them. mdpi.com

For more complex derivatives of this compound, methods like potential energy surface (PES) scanning can be employed. This involves systematically rotating specific dihedral angles and calculating the energy at each step to identify low-energy conformers. nih.govnih.gov The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its biological activity and physical properties.

Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

DFT and ab initio calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculation of vibrational modes helps in assigning the experimental spectral bands to specific molecular motions, such as C-H stretching, C=N stretching, or ring deformation modes. libretexts.orgwikipedia.org The number of normal vibrational modes for a non-linear molecule like this compound, which contains 13 atoms, is calculated as 3N-6, resulting in 33 possible vibrational modes. libretexts.orgwikipedia.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govlookchem.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. indexcopernicus.com These calculations can help to understand the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and how they are influenced by the bromine substituent.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted chemical shifts, when compared with experimental data, can help to confirm the structure of the molecule.

Table 3: Predicted Spectroscopic Data for a Hypothetical Benzoxazole Molecule (Note: This table is illustrative of the types of data that can be generated computationally.)

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC=N Stretch Frequency1650 cm⁻¹
UV-Vis Spectroscopy (TD-DFT)λmax280 nm
¹³C NMR SpectroscopyC4-Br Chemical Shift115 ppm
¹H NMR SpectroscopyH7 Chemical Shift7.8 ppm

Computational Contributions to Drug Design and Lead Optimization

The integration of computational methods into the drug discovery and development pipeline has become an indispensable strategy for accelerating the identification and optimization of lead compounds. For novel chemical entities such as this compound, in silico techniques provide a powerful lens through which to predict and analyze their potential therapeutic applications. These computational approaches, including molecular docking and free energy perturbation calculations, offer profound insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective drug candidates.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. This method is instrumental in elucidating the potential mechanism of action and identifying key intermolecular interactions that contribute to biological activity.

While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, the broader class of benzoxazole derivatives has been the subject of numerous in silico investigations against various therapeutic targets. These studies provide a valuable framework for understanding how the 4-bromo-substituted variant might behave.

For instance, studies on other benzoxazole derivatives have demonstrated their potential as inhibitors of enzymes like DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ijpsonline.comnih.gov In these investigations, the benzoxazole core typically serves as a crucial scaffold for establishing key interactions with the protein's active site.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible conformations of the ligand within the binding pocket, scoring them based on a function that estimates the binding affinity. The bromine atom at the 4-position could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-protein interactions. Furthermore, the aromatic system of the benzoxazole ring is likely to participate in hydrophobic and π-stacking interactions with nonpolar and aromatic residues in the active site.

The outcomes of such a study would be a predicted binding energy, which provides a quantitative estimate of the binding affinity, and a detailed visualization of the binding pose, highlighting the specific amino acid residues involved in the interaction. This information is critical for structure-activity relationship (SAR) studies, where the aim is to understand how chemical modifications to the ligand affect its biological activity. For example, by comparing the docking results of this compound with other substituted benzoxazoles, researchers can make informed decisions about which modifications are likely to enhance binding affinity and, consequently, therapeutic efficacy.

Table 1: Illustrative Molecular Docking Data for Benzoxazole Derivatives Against DNA Gyrase

CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundDNA Gyrase-Asp73, Gly77, Ile78, Pro79
2-(4-methoxyphenyl)benzoxazoleDNA Gyrase-6.56Multiple hydrophobic interactions
2-(4-(trifluoromethyl)phenyl)benzoxazoleDNA Gyrase-6.92Multiple hydrophobic interactions

This table is generated based on data from related benzoxazole derivative studies and includes a hypothetical entry for this compound for illustrative purposes. ijpsonline.com

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energies of a series of related ligands to a common protein target. nih.gov FEP simulations are based on statistical mechanics and provide a more accurate prediction of binding affinity compared to the scoring functions used in molecular docking.

The core principle of FEP involves creating a thermodynamic cycle that connects the binding free energies of two ligands (e.g., Ligand A and Ligand B) to their alchemical transformation in both the unbound (in solution) and bound (in the protein active site) states. By simulating the non-physical, or "alchemical," transformation of Ligand A into Ligand B in both environments, the difference in the free energy of binding (ΔΔG_bind) can be calculated.

In the context of this compound, FEP calculations would be particularly valuable for lead optimization. For example, if an initial screening identified this compound as a hit compound, FEP could be employed to predict the impact of modifying the bromine substituent at the 4-position. A series of calculations could be performed to virtually "mutate" the bromine atom to other functional groups, such as a chlorine atom, a methyl group, or a hydrogen atom.

The results of these FEP calculations would provide a quantitative prediction of how each modification would affect the binding affinity. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency, thereby saving significant time and resources.

Table 2: Hypothetical Free Energy Perturbation (FEP) Calculation Results for Modifications of this compound

Initial LigandFinal LigandPredicted Relative Binding Free Energy (ΔΔG_bind, kcal/mol)Implication for Binding Affinity
This compound4-Chlorobenzo[d]oxazole+0.5Weaker binding for Chloro analog
This compound4-Methylbenzo[d]oxazole-1.2Stronger binding for Methyl analog
This compoundBenzo[d]oxazole+2.0Significantly weaker binding without substituent

This table presents hypothetical data to illustrate the potential application of FEP calculations for lead optimization of a this compound scaffold.

Future Research Directions and Emerging Opportunities for 4 Bromobenzo D Oxazole

Development of Innovative Synthetic Pathways

The future of 4-Bromobenzo[d]oxazole applications is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for benzoxazole (B165842) synthesis exist, emerging research is focused on novel approaches that offer greater control, higher yields, and access to a wider array of derivatives.

One of the most promising avenues lies in the application of transition-metal-catalyzed C-H activation . This strategy allows for the direct functionalization of the benzoxazole core, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. The development of catalytic systems that can selectively activate specific C-H bonds on the this compound scaffold will be crucial for creating libraries of novel compounds with diverse functionalities.

Furthermore, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, will continue to be instrumental in modifying the this compound structure. nih.govnih.gov Future research will likely focus on developing more robust and versatile catalyst systems that can tolerate a wider range of functional groups and reaction conditions. This will enable the synthesis of complex molecules with tailored electronic and biological properties. For instance, the Suzuki-Miyaura reaction can be employed to introduce various aryl or heteroaryl groups at the bromine position, leading to compounds with potentially enhanced biological activity or desirable photophysical properties. nih.gov

The exploration of greener and more sustainable synthetic methods is another critical research direction. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot or multicomponent reactions to reduce waste and improve efficiency. organic-chemistry.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal-Catalyzed C-H Activation Atom economy, step efficiency, access to novel derivatives. nih.govDevelopment of regioselective catalysts, understanding reaction mechanisms.
Palladium-Catalyzed Cross-Coupling Versatility, ability to form C-C bonds, wide substrate scope. nih.govnih.govCreation of more active and stable catalysts, expansion of reaction scope.
Green Chemistry Approaches Reduced environmental impact, increased safety, cost-effectiveness. organic-chemistry.orgUse of renewable resources, development of solvent-free reactions.

Identification of Novel Biological Targets and Therapeutic Modalities

The benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbiotech-asia.org The presence of the bromine atom in this compound provides a handle for further chemical modification, making it an attractive starting point for the discovery of new therapeutic agents.

Future research will focus on the systematic evaluation of this compound derivatives against a broad panel of biological targets. High-throughput screening campaigns, coupled with target-based drug design approaches, will be essential in identifying novel protein interactions and mechanisms of action. For example, derivatives of 4-chloro-1,3-benzoxazole have shown promise as anticancer agents, suggesting that 4-bromobenzoxazole analogs could also be explored for their cytotoxic effects against various cancer cell lines. biotech-asia.orgbiotech-asia.org

The development of antimicrobial agents is another critical area of investigation, particularly in the face of rising antibiotic resistance. Research on L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety has demonstrated the potential of brominated aromatic compounds in combating bacterial pathogens. mdpi.com This provides a strong rationale for synthesizing and screening this compound derivatives for their antibacterial and antifungal activities.

Furthermore, the exploration of this compound derivatives as enzyme inhibitors or receptor modulators holds significant promise. The benzoxazole core can act as a scaffold to present various functional groups in a specific spatial orientation, allowing for targeted interactions with the active sites of enzymes or the binding pockets of receptors.

Therapeutic AreaPotential Mechanism of ActionResearch Approach
Oncology Induction of apoptosis, inhibition of cell proliferation, targeting specific kinases. biotech-asia.orgbiotech-asia.orgIn vitro cytotoxicity screening, in vivo tumor models, mechanism of action studies.
Infectious Diseases Disruption of bacterial cell wall synthesis, inhibition of essential enzymes. mdpi.comMinimum inhibitory concentration (MIC) assays, anti-biofilm studies.
Inflammation Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of cytokine production.Cellular assays, animal models of inflammation.

Advancements in Materials Science for Next-Generation Devices

The unique electronic properties of aromatic heterocyclic compounds make them attractive building blocks for the development of advanced organic materials. The bromine atom in this compound serves as a versatile synthetic handle for the construction of larger π-conjugated systems with tailored optoelectronic properties.

A significant area of future research will be the application of this compound as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . nbinno.comresearchgate.net Structurally similar compounds, such as 4-bromo-2,1,3-benzothiadiazole, are already utilized as building blocks for high-performance organic semiconductors. nbinno.comresearchgate.net The electron-deficient nature of the benzoxazole ring, combined with the ability to introduce various electron-donating or -accepting groups via the bromine atom, allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This is crucial for optimizing charge injection, transport, and recombination processes in electronic devices.

Future investigations will involve the synthesis of novel polymers and small molecules incorporating the this compound unit and the evaluation of their performance in OLED and OPV devices. This will require a deep understanding of the structure-property relationships that govern their photophysical and electronic characteristics.

Application AreaDesired Material PropertiesResearch Focus
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yield, good charge transport, thermal stability.Synthesis of novel emitters and host materials, device fabrication and characterization.
Organic Photovoltaics (OPVs) Broad absorption spectrum, high charge carrier mobility, efficient exciton dissociation.Design of new donor and acceptor materials, optimization of blend morphology. nbinno.comresearchgate.net
Organic Field-Effect Transistors (OFETs) High charge carrier mobility, good on/off ratio, environmental stability.Development of new organic semiconductors, investigation of thin-film growth.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis and testing is becoming increasingly vital in accelerating the discovery and development of new molecules. For this compound, this integrated approach will be instrumental in guiding research efforts and maximizing efficiency.

Computational chemistry , employing techniques such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and potential biological activity of novel this compound derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources. For instance, DFT calculations can help in understanding the HOMO-LUMO energy gaps of potential materials for organic electronics, providing insights into their potential performance in devices.

Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to specific biological targets. biotech-asia.org This information can guide the design of more potent and selective inhibitors or modulators. For example, docking studies were used to understand the binding affinities of 4-chloro-1,3-benzoxazole derivatives to an anticancer receptor. biotech-asia.org

The experimental validation of these computational predictions is a crucial part of this synergistic loop. The synthesized compounds are then subjected to biological assays or material characterization to confirm and refine the computational models. This iterative process of prediction, synthesis, and testing will undoubtedly accelerate the pace of discovery in all the research areas outlined above.

Computational MethodApplicationExperimental Validation
Density Functional Theory (DFT) Prediction of electronic properties, reaction mechanisms, and spectroscopic data. researchgate.netSynthesis and characterization of materials, kinetic studies of reactions.
Molecular Docking Identification of potential biological targets, prediction of binding modes. biotech-asia.orgIn vitro binding assays, enzyme inhibition assays.
Molecular Dynamics (MD) Simulations Study of conformational changes, prediction of binding free energies.X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy.

Q & A

What are the optimized synthetic routes for 4-Bromobenzo[d]oxazole, and how can reaction conditions be adjusted to improve yields?

Basic
The synthesis of this compound derivatives often employs van Leusen’s oxazole synthesis, starting from aromatic aldehydes. A general procedure involves reacting aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours), followed by extraction and purification . For brominated derivatives, adjusting the solvent (e.g., toluene) and acid catalysts (e.g., p-toluenesulfonic acid) can enhance yields. For example, a reaction using toluene and p-toluenesulfonic acid achieved an 80% yield for a bromo-substituted benzo[d]oxazole derivative via cyclodehydration . Optimizing stoichiometry (equimolar aldehyde/TosMIC) and post-reaction workup (e.g., rotary evaporation and ether extraction) is critical to minimize byproducts .

How can computational methods like DFT aid in predicting the stability and electronic properties of this compound derivatives?

Advanced
Density Functional Theory (DFT) calculations are instrumental in quantifying thermodynamic parameters (ΔH°, ΔG°, ΔS°) to predict isomer stability and reaction pathways. For example, DFT studies on platinum(II) complexes with benzoxazole ligands revealed energy diagrams correlating with experimental isomer ratios . Molecular electrostatic potential (MEP) analyses can rank halogen-bonding acceptor sites, guiding cocrystallization strategies with perfluorinated iodobenzenes to study packing interactions . Additionally, DFT-derived aromaticity indices (e.g., nucleus-independent chemical shifts, NICS) help evaluate the electronic effects of bromine substitution on the oxazole ring’s aromaticity .

What spectroscopic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

Basic
1H NMR is pivotal for detecting isomerism and substituent effects. For instance, distinct proton environments in this compound derivatives produce split signals (e.g., δ 8.52 ppm for aromatic protons), with coupling constants (J = 8–8.8 Hz) confirming substitution patterns . X-ray crystallography provides definitive structural validation, as seen in studies resolving halogen-bonding interactions in cocrystals with perfluorinated iodobenzenes . Thermal analysis (e.g., melting points, DSC) and mass spectrometry further corroborate purity and molecular weight .

What strategies are effective in analyzing contradictory biological activity data among this compound derivatives with varying substituents?

Advanced
Contradictions in biological activity (e.g., anticancer vs. antimicrobial efficacy) often arise from substituent-dependent electronic and steric effects. Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., electron-withdrawing bromine vs. electron-donating methyl groups) and employ statistical tools like Principal Component Analysis (PCA) to correlate molecular descriptors (e.g., logP, dipole moments) with bioactivity . For example, PCA of aromaticity indices and magnetic susceptibility data can distinguish “classical” vs. “magnetic” aromaticity contributions, which influence receptor binding . Dose-response assays under standardized conditions (e.g., fixed cell lines, MIC thresholds) reduce variability .

How can isomerism in this compound derivatives be detected and quantified?

Basic
Isomerism (e.g., positional or stereoisomers) is detectable via 1H NMR splitting patterns and integration ratios. For example, platinum(II) complexes with benzoxazole ligands showed two distinct isomers in 1H NMR, resolved by differences in proton environments (e.g., upfield/downfield shifts) . High-performance liquid chromatography (HPLC) with chiral columns or crystallization (e.g., using EtOAc/petroleum ether) can isolate isomers, while thermodynamic parameters (ΔG°) from DFT predict their relative stability .

What role do halogen bonding interactions play in the crystallographic packing of this compound, and how can this be studied experimentally?

Advanced
Halogen bonding (Br⋯N/O) directs molecular packing in cocrystals, influencing material properties like luminescence. Experimentally, cocrystallization of this compound with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) under slow evaporation yields single crystals suitable for X-ray diffraction. MEP calculations identify optimal acceptor sites (e.g., oxazole N vs. Br), while Hirshfeld surface analysis quantifies interaction strengths . Such studies are critical for designing functional materials with tailored optoelectronic properties .

What are the key considerations in designing biological assays to evaluate the anticancer potential of this compound derivatives?

Basic
Assays should target validated oncogenic pathways, such as tubulin polymerization inhibition or kinase (VEGFR-2) activity. Use standardized cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., paclitaxel for tubulin assays) . Dose ranges (1–100 µM) and exposure times (24–72 hours) must balance cytotoxicity and specificity. Flow cytometry (apoptosis) and Western blotting (protein expression) validate mechanisms, while SAR guides lead optimization .

How do electrochemical conditions influence the phosphorylation of this compound, and what mechanisms are proposed for such reactions?

Advanced
Electrochemical phosphorylation using silver catalysts (e.g., AgNO3) and dialkyl-H-phosphonates under mild conditions (room temperature, O2-free) avoids ring-opening side reactions. A proposed mechanism involves Ag-mediated radical formation at the oxazole’s C2 position, followed by phosphonate coupling. Cyclic voltammetry tracks redox potentials, while 31P NMR confirms product regiochemistry . This method enables selective functionalization for bioactive compound development .

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4-Bromobenzo[D]oxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.